{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone
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Overview
Description
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone is a complex organic compound that features a unique imidazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine ring, followed by the introduction of the diethylamino, methylphenyl, and phenyl groups. Common reagents used in these reactions include diethylamine, methylbenzoyl chloride, and phenylmagnesium bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylphenyl groups, often using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(phenyl)methanone
- {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(4-morpholinyl)methanone
Uniqueness
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone is unique due to its specific combination of functional groups and its imidazolidine ring structure.
Properties
Molecular Formula |
C28H31N3O2 |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
[2-[4-(diethylamino)phenyl]-3-(4-methylbenzoyl)imidazolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C28H31N3O2/c1-4-29(5-2)25-17-15-22(16-18-25)26-30(27(32)23-9-7-6-8-10-23)19-20-31(26)28(33)24-13-11-21(3)12-14-24/h6-18,26H,4-5,19-20H2,1-3H3 |
InChI Key |
PCRAIZZSKAOEGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2C(=O)C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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